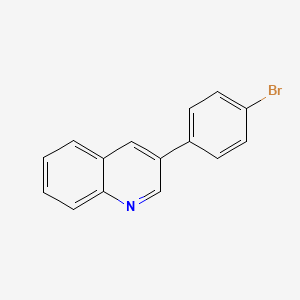

3-(4-Bromophenyl)quinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H10BrN |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

3-(4-bromophenyl)quinoline |

InChI |

InChI=1S/C15H10BrN/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H |

InChI Key |

KGOHDCWNBBMUBA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Classical and Contemporary Approaches to Quinoline (B57606) Synthesis

The formation of the quinoline scaffold can be achieved through a variety of synthetic routes. Classical methods like the Friedländer, Pfitzinger, and Doebner-von Miller reactions have been foundational. rsc.orgmdpi.comnih.gov Contemporary approaches have focused on improving these methods and developing new pathways, including multicomponent reactions and transition-metal-catalyzed oxidative annulations, to provide access to complex quinoline derivatives. mdpi.comrsc.org

The Friedländer synthesis is a widely used and straightforward reaction that produces 2- and 3-substituted quinolines. mdpi.comnih.gov The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). nih.govnih.gov The mechanism typically proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring. nih.gov

To synthesize a 3-arylquinoline like 3-(4-Bromophenyl)quinoline, a common strategy involves reacting a 2-aminobenzaldehyde (B1207257) with an arylacetonitrile, such as (4-bromophenyl)acetonitrile. This specific application of the Friedländer condensation can be effectively catalyzed by a base like potassium tert-butoxide in a solvent such as N,N-dimethylformamide (DMF). nih.gov Another approach involves the reaction of a 2-aminoaryl ketone with a β-ketoester. Innovations in catalysis, such as the use of gadolinium triflate in an ionic liquid, have been shown to improve reaction efficiency, achieving high yields at moderate temperatures. nih.gov

Table 1: Examples of Friedländer Condensation for 3-Arylquinoline Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Conditions | Product Type |

| 2-Aminobenzaldehyde | (4-Bromophenyl)acetonitrile | Potassium tert-butoxide | N,N-Dimethylformamide | 90 °C, 1-3 h | This compound |

| 2-Aminoaryl Ketone | Ethyl Acetoacetate (B1235776) | Gadolinium Triflate | [Bmim][PF6] | 60 °C, 15 min | 2-Methyl-3-arylquinoline |

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. mdpi.comwikipedia.org The reaction begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then reacts with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline product. wikipedia.org

For the synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid, a direct precursor to the target compound via decarboxylation, the Pfitzinger reaction is highly effective. The condensation of isatin with 1-(4-bromophenyl)ethan-1-one using potassium hydroxide (B78521) in an ethanol (B145695)/water mixture produces the desired acid in good yield. nih.govnih.gov This method is versatile, though it can sometimes be hampered by low yields or difficult purification depending on the substrates used. mdpi.comresearchgate.net The resulting quinoline-4-carboxylic acid can then be subjected to thermal decarboxylation to furnish the 3-unsubstituted quinoline. nih.gov

Table 2: Pfitzinger Reaction for 2-(4-Bromophenyl)quinoline-4-carboxylic Acid

| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product | Yield |

| Isatin | 1-(4-Bromophenyl)ethan-1-one | KOH | EtOH/H₂O | Reflux, 12-48 h | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | 81% nih.gov |

The Doebner-von Miller reaction is a classical method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, catalyzed by strong acids. nih.govwikipedia.org The reaction mechanism is complex and has been a subject of debate, but it is generally understood to involve the conjugate addition of the aniline (B41778) to the α,β-unsaturated system, followed by cyclization and oxidation to form the quinoline ring. wikipedia.org This method allows for the synthesis of a wide variety of substituted quinolines. rsc.orgresearchgate.net

A specific application for forming a precursor to this compound could involve the reaction of aniline with an appropriately substituted chalcone (B49325), such as (E)-1-(2-aminophenyl)-3-(4-bromophenyl)prop-2-en-1-one. mdpi.com While direct synthesis of this compound via this method is less commonly cited, the reaction's principles allow for the construction of the core quinoline structure which can be further modified. The reaction is often catalyzed by Lewis acids like tin tetrachloride or Brønsted acids. wikipedia.org

The Niementowski reaction involves the thermal condensation of anthranilic acid with a ketone or aldehyde to produce γ-hydroxyquinoline (quinolin-4-one) derivatives. wikipedia.orgdrugfuture.com The reaction mechanism is believed to start with the formation of a Schiff base, followed by intramolecular condensation and dehydration to form the quinoline ring. wikipedia.org Historically, the high temperatures required for this reaction have made it less popular than other methods. wikipedia.org However, variations have been developed to make the reaction more practical. wikipedia.org For instance, reacting anthranilic acid with ethyl acetoacetate was reported to produce 2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, though later studies found that under certain conditions, a pyrano[3,2-c]quinoline-2,5-dione derivative is formed instead. arkat-usa.org The primary products are typically 4-hydroxyquinolines, which would require subsequent steps to yield this compound. wikipedia.orgdrugfuture.com

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. rsc.org These reactions are valued for their atom economy, step economy, and ability to rapidly generate molecular complexity. rsc.orgbeilstein-journals.org Several MCRs have been adapted for quinoline synthesis.

The Povarov reaction, a prominent MCR, typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinoline derivatives, which can then be oxidized to quinolines. beilstein-journals.orgresearchgate.net For instance, an aniline, 4-bromobenzaldehyde, and an electron-rich alkene could theoretically be used to construct the core structure. The resulting tetrahydroquinoline adducts are often oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or manganese dioxide (MnO₂) to yield the aromatic quinoline. beilstein-journals.org Other MCRs, such as iron-catalyzed reactions of anilines, aldehydes, and ethyl pyruvate, have been developed to synthesize quinoline-4-carboxylates. rsc.org A [3+1+1+1] annulation using an arylamine, an arylaldehyde, and DMSO as a source of two methine units provides another innovative route to 3-arylquinolines. organic-chemistry.org

Modern synthetic chemistry has seen the rise of oxidative annulation and cyclization reactions, particularly those catalyzed by transition metals, as powerful tools for constructing heterocyclic systems. mdpi.com These methods often involve C-H bond activation, allowing for the direct formation of C-C and C-N bonds from simple precursors. acs.org

For quinoline synthesis, rhodium-catalyzed C-H activation and annulation of anilines with alkynes is a notable strategy. mdpi.comacs.org To form a this compound, this could involve the reaction of an aniline with an alkyne such as 1-bromo-4-ethynylbenzene. Similarly, iron-promoted tandem reactions of anilines with styrene (B11656) oxides can yield 3-arylquinolines through C-C cleavage and C-H activation. organic-chemistry.org Metal-free approaches have also been developed, such as an iodine-mediated formal [3+2+1] cycloaddition of methyl ketones, arylamines, and styrenes. organic-chemistry.org These oxidative methods provide direct and often more atom-economical routes to functionalized quinolines compared to classical multi-step syntheses. researchgate.net

Targeted Synthesis of this compound and its Structural Analogs

The construction of the this compound framework can be achieved through several key synthetic routes. These methods are designed to be efficient and allow for the introduction of the 4-bromophenyl substituent at the C-3 position of the quinoline ring with high regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand out as a powerful and versatile tool for the synthesis of 3-arylquinolines, including this compound. nih.govacs.org This method typically involves the coupling of a quinoline derivative functionalized with a leaving group (such as a halogen or triflate) at the 3-position with an arylboronic acid. acs.org

A notable approach involves a heteroatom-guided regioselective C-H functionalization. nih.govacs.org In this strategy, the nitrogen atom of the quinoline ring directs the palladium catalyst to selectively activate the C-3 position. This is followed by arylation via transmetalation with an arylboronic acid, such as 4-bromophenylboronic acid, to yield a 3-aryl-N-acyl-1,2-dihydroquinoline intermediate. Subsequent N-deacylation and aromatization in a one-pot sequence lead to the formation of the desired 3-arylquinoline. acs.org This methodology is advantageous as it does not require pre-functionalization of the quinoline at the C-3 position. acs.org

The Suzuki-Miyaura reaction offers high functional group tolerance and generally provides good to excellent yields. The reaction conditions can be optimized by varying the palladium catalyst, ligand, base, and solvent system to achieve maximum efficiency. researchgate.net

Table 1: Examples of Palladium-Catalyzed Synthesis of 3-Arylquinolines

| Quinoline Substrate | Arylboronic Acid | Catalyst System | Yield (%) | Reference |

| N-Acetyl-1,2-dihydroquinoline | 4-Bromophenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Good | acs.org |

| 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 85 | researchgate.net |

| N-Acyl-quinoline | Various arylboronic acids | Pd(OAc)₂ | Good | acs.org |

Metal-Free Cyclization Approaches

In the quest for more sustainable and cost-effective synthetic methods, metal-free cyclization approaches have emerged as a viable alternative for the synthesis of quinolines. rsc.orgresearchgate.netmdpi.com These methods often rely on acid catalysis or thermal conditions to promote the cyclization and formation of the quinoline ring.

One such strategy involves the Brønsted acid-catalyzed cyclization of N-alkyl anilines with alkynes or alkenes in the presence of an oxidant like oxygen gas. rsc.org This metal- and solvent-free approach offers a green pathway to various quinoline derivatives with good to excellent yields and tolerates a range of functional groups. rsc.org

Another important metal-free route is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this reaction, an electrophile such as iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) activates the alkyne, facilitating an intramolecular nucleophilic attack from the aniline ring to form a dihydroquinoline intermediate. This intermediate is then oxidized to the corresponding quinoline. acs.org This method allows for the synthesis of 3-halogenated quinolines, which can be further functionalized. nih.gov

Iron-promoted reductive cyclization of o-nitrobenzaldehydes and β-nitrostyrenes provides another pathway to 3-arylquinolines. scispace.com In this one-pot synthesis, iron plays a dual role in reducing both starting materials, which then integrate to form the quinoline derivative. scispace.com

Table 2: Overview of Metal-Free Quinoline Synthesis

| Starting Materials | Reagents/Conditions | Product Type | Key Features | Reference |

| N-Alkyl anilines, Alkynes/Alkenes | Brønsted acid, O₂ | Substituted quinolines | Metal- and solvent-free | rsc.org |

| N-(2-Alkynyl)anilines | ICl, I₂, Br₂ | 3-Haloquinolines | Good yields, functional group tolerance | nih.gov |

| o-Nitrobenzaldehydes, β-Nitrostyrenes | Iron, Acetic acid | 3-Arylquinolines | One-pot, dual role of iron | scispace.com |

| Anilines, Aldehydes, Alkynes | Montmorillonite (B579905) K-10 | Substituted quinolines | Solid acid catalyst, high atom economy | rsc.org |

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis has gained significant traction as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner product formation, and reduced reaction times. rsc.orgasianpubs.orgtandfonline.comnih.govnih.gov The synthesis of this compound and its analogs has also benefited from this technology.

A notable example is the microwave-assisted, three-component Povarov cyclization (aza-Diels-Alder reaction) for the synthesis of tetrahydro-3H-cyclopenta[c]quinoline scaffolds. nih.gov For instance, the reaction of 4-aminosulfonamide, 4-bromobenzaldehyde, and cyclopentadiene (B3395910) in the presence of indium trichloride (B1173362) under microwave irradiation at 100°C for 15 minutes yields the desired product in 70% yield. nih.gov

Microwave irradiation has also been successfully employed in the Friedländer quinoline synthesis. nih.gov By using neat acetic acid as both solvent and catalyst, the reaction of 2-aminophenylketones with cyclic ketones under microwave irradiation at 160°C can be achieved in just 5 minutes with excellent yields. nih.gov This method offers a rapid and efficient green alternative to traditional high-temperature or strong acid-catalyzed procedures. nih.gov

Furthermore, multicomponent reactions catalyzed by solid acids like montmorillonite K-10 can be significantly accelerated using microwave assistance. rsc.org The synthesis of substituted quinolines from anilines, aldehydes, and terminal aryl alkynes under microwave irradiation results in excellent yields and high atom economy within minutes. rsc.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

| Reaction Type | Conventional Conditions | Microwave Conditions | Advantages of Microwave | Reference |

| Povarov Cyclization | Room temp, 24 h, 37% yield | 100°C, 15 min, 70% yield | Faster, higher yield | nih.gov |

| Friedländer Synthesis | Several days, poor yield | 160°C, 5 min, excellent yield | Faster, higher yield, greener | nih.gov |

| Multicomponent Reaction | N/A | Minutes, excellent yield | Significantly reduced reaction time | rsc.org |

| Anilide Synthesis | N/A | 800 W | Efficient, one-step | nih.govresearchgate.net |

Green Chemistry Principles and Sustainable Synthetic Protocols

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly being applied to the synthesis of quinolines. rsc.orgrsc.orgnih.govresearchgate.net These sustainable protocols aim for high atom economy, the use of environmentally benign solvents and catalysts, and energy efficiency. rsc.orgrsc.org

One approach involves the use of earth-abundant and inexpensive metal catalysts. For example, a chromium-catalyzed acceptorless dehydrogenative coupling provides a straightforward and atom-economical method for synthesizing quinolines, releasing only water and hydrogen gas as by-products. rsc.org Similarly, copper-catalyzed sustainable synthesis of quinolines via dehydrogenative coupling of 2-aminobenzyl alcohols with ketones has been reported, utilizing an air-stable and easy-to-prepare catalyst. ijstr.org

The use of greener solvents, such as water and ethanol, is another key aspect of sustainable quinoline synthesis. researchgate.net For instance, a one-pot synthesis of quinoline analogues has been developed using a copper catalyst and glucose-based ionic liquids in an acetonitrile-water medium, with molecular oxygen as the oxidant. rsc.org This method is not only efficient but also allows for the recycling of the ionic liquids. rsc.org

Furthermore, metal- and solvent-free methods, as discussed in section 2.2.2, are inherently green. rsc.org The use of solid acid catalysts like montmorillonite K-10, which can be easily separated and potentially reused, also contributes to the sustainability of the process. rsc.org

Mechanistic Investigations of Reaction Pathways

Understanding the mechanistic pathways of quinoline synthesis is crucial for optimizing reaction conditions and designing new, more efficient synthetic routes. nih.govacs.org

In the palladium-catalyzed Suzuki-Miyaura reaction for the synthesis of 3-arylquinolines, the mechanism is believed to proceed through a standard catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. acs.org A key step in the heteroatom-guided approach is the regioselective C-3 palladation directed by the quinoline nitrogen. nih.govacs.org

For the electrophilic cyclization of N-(2-alkynyl)anilines, the proposed mechanism involves the coordination of the electrophile (e.g., I⁺) to the alkyne, forming an iodonium (B1229267) intermediate. acs.org This is followed by an intramolecular nucleophilic attack of the aniline's aromatic ring on the activated triple bond, leading to a dihydroquinoline intermediate, which is then oxidized to the quinoline. acs.org

In some metal-catalyzed reactions, such as the Co(III)-catalyzed C-H activation/cyclization of anilines with alkynes, mechanistic experiments suggest that the transformation may be initiated by a C-H activation process, with a 2-vinylbenzenamine species acting as an active intermediate. acs.org

Elucidation of Reaction Intermediates and Transition States

The direct observation or computational modeling of reaction intermediates and transition states provides deep insights into the reaction mechanism.

In the Co(III)-catalyzed synthesis of quinolines, a plausible mechanism involves the generation of an active cationic Co(III) catalyst that coordinates with the aniline. This is followed by ortho-metalation to form a cobaltacycle intermediate. Subsequent insertion of the alkyne, coupling with an activated DMSO species, and a series of steps including oxidation and migratory insertion lead to the final quinoline product. acs.org

For the synthesis of quinolines from 2-aminobenzyl alcohol and ketones, computational studies have been used to calculate the free energy profile and optimize the transition states for the cyclization step. researchgate.net These studies help to understand the energetics of the reaction and identify the rate-determining steps.

In the electrophilic cyclization of N-(2-alkynyl)anilines, the iodonium intermediate is a key proposed species that facilitates the subsequent intramolecular cyclization. acs.org While often transient and difficult to isolate, its existence is supported by the observed products and mechanistic rationale.

Stereochemical Control and Enantioselective Synthesis

The synthesis of enantio-enriched 3-arylquinolines presents a significant challenge in organic chemistry, primarily due to the high rotational barrier of the C-C single bond between the quinoline and aryl moieties, which gives rise to atropisomerism. The development of methods to control the stereochemistry and achieve enantioselectivity in the synthesis of these axially chiral compounds is an area of active research. Applications for axially chiral 3-arylquinolines are still uncommon because the synthetic routes to them are limited. rsc.org

One of the few successful approaches to obtaining enantio-enriched axially chiral 3-arylquinolines involves a dynamic kinetic resolution (DKR) strategy. rsc.org Gustafson and co-workers developed a catalytic atroposelective method for constructing sulfur-containing 3-arylquinolines. snnu.edu.cn This method is based on the nucleophilic aromatic substitution (SNAr) reaction of thiophenols with 3-aryl-2-fluoroquinolines. snnu.edu.cn The reaction is mediated by a chiral cinchona-urea catalyst, which is capable of differentiating between the two rapidly equilibrating atropisomers of the starting material. rsc.orgsnnu.edu.cn This process has been reported to yield the desired atropisomeric diaryl sulfides with high yields of up to 91% and good enantioselectivities reaching up to 90% ee. snnu.edu.cn Depending on the stereochemical stability of the specific 3-aryl-2-fluoroquinoline used, the reaction can proceed through dynamic kinetic resolution, kinetic resolution, or a combination of both. snnu.edu.cn

Table 1: Catalyst Performance in Atroposelective SNAr of 3-Aryl-2-fluoroquinolines

| Feature | Finding | Citation |

|---|---|---|

| Reaction Type | Catalytic Atroposelective SNAr / Dynamic Kinetic Resolution | snnu.edu.cn |

| Reactants | 3-Aryl-2-fluoroquinolines and Thiophenols | snnu.edu.cn |

| Catalyst | Chiral Cinchona-Urea | rsc.orgsnnu.edu.cn |

| Max. Yield | up to 91% | snnu.edu.cn |

| Max. Enantioselectivity | up to 90% ee | snnu.edu.cn |

Another innovative strategy has been developed for the enantioselective synthesis of 3-(N-indolyl)quinolines, which are structurally analogous to 3-arylquinolines and also exhibit axial chirality. rsc.orgrsc.orgresearchgate.net This method employs a dual catalytic system combining a chiral Brønsted acid with photoredox catalysis for a Minisci-type radical addition reaction. rsc.orgresearchgate.netrsc.org Specifically, the reaction utilizes a chiral lithium phosphate (B84403) derived from BINOL in conjunction with an Iridium (Ir) photocatalyst. rsc.orgrsc.org This system facilitates the addition of alkyl radicals, generated from amino acid derivatives, to the quinoline core, creating products with both C-N axial chirality and a central carbon chirality. rsc.orgresearchgate.net

The reaction conditions have been optimized to achieve high yields and excellent stereoselectivities. rsc.orgrsc.org Control experiments confirmed that the chiral lithium phosphate, the Iridium photocatalyst, and light are all essential for the reaction to proceed effectively. rsc.org Initial investigations using a lithium phosphate derived from TRIP [(R)-BINOL] with an alanine-derived radical precursor yielded the desired product in 91% yield, with a 20:1 diastereomeric ratio (dr) and 90% enantiomeric excess (ee). rsc.orgresearchgate.net Further screening demonstrated that employing a bulkier chiral lithium phosphate catalyst could enhance the enantioselectivity to 96% ee. rsc.orgrsc.org This dual catalytic approach represents the first successful synthesis of 3-(N-indolyl)quinoline atropisomers in a highly enantioselective manner. researchgate.netrsc.org

Table 2: Enantioselective Minisci-type Synthesis of 3-(N-indolyl)quinolines

| Parameter | Details | Citation |

|---|---|---|

| Reaction | Photoredox Minisci-type Addition | rsc.orgresearchgate.net |

| Catalytic System | Chiral Lithium Phosphate / Iridium Photocatalyst | rsc.orgrsc.orgrsc.org |

| Chiral Elements Formed | C-N Axial Chirality and Central Carbon Chirality | rsc.orgresearchgate.net |

| Initial Result (TRIP-Li Catalyst) | 91% yield, 20:1 dr, 90% ee | rsc.orgresearchgate.net |

| Optimized Result (Bulky Catalyst) | 96% ee | rsc.orgrsc.org |

Transformations Involving the Bromine Atom

The bromine atom attached to the phenyl group at the 3-position of the quinoline is a key functional handle for a variety of chemical reactions, enabling the introduction of diverse structural motifs.

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring of this compound can be displaced by nucleophiles. This type of reaction serves as a versatile method for synthesizing a range of derivatives. For instance, the bromine can be substituted by various amines, alcohols, and thiols to introduce new functional groups, thereby altering the molecule's physical and chemical properties. These nucleophilic substitution reactions are fundamental in creating libraries of compounds for screening in drug discovery and other applications. smolecule.comsmolecule.com

Further Cross-Coupling Functionalizations

Beyond simple substitution, the bromine atom is an excellent leaving group for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a prominent example, where this compound reacts with aryl or heteroaryl boronic acids to form biaryl compounds. arkat-usa.orgresearchgate.net This reaction is highly efficient for creating a diverse library of 3-aryl-quinolines. For example, coupling with phenylboronic acid derivatives can introduce substituted phenyl groups. arkat-usa.orgresearchgate.net The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields. arkat-usa.org

Sonogashira coupling allows for the introduction of alkyne moieties by reacting the bromo-compound with terminal alkynes in the presence of a palladium catalyst and a copper(I) co-catalyst. This method has been used to synthesize alkynyl-substituted thieno[3,2-c]quinolines from a bromo-thienoquinoline precursor. arkat-usa.org

The Heck reaction provides a means to introduce alkenyl substituents by reacting this compound with alkenes. arkat-usa.org Additionally, palladium-catalyzed carbomethoxylation can convert the bromo group to a methyl ester functionality in the presence of carbon monoxide and methanol. arkat-usa.org

Table 1: Examples of Cross-Coupling Reactions of Bromo-Substituted Quinolines

| Starting Material | Coupling Partner | Reaction Type | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Bromoquinoline | 4-Acetylphenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Acetylphenyl)quinoline | - | researchgate.net |

| 3-Bromoquinoline | 4-(Methylthio)phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 3-(4-(Methylthio)phenyl)quinoline | - | researchgate.net |

| 3-Bromoquinoline | 4-Phenoxyphenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 3-(4-Phenoxyphenyl)quinoline | - | researchgate.net |

| 2-Bromo-4-phenylthieno[3,2-c]quinoline | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 2,4-Diphenylthieno[3,2-c]quinoline | - | arkat-usa.org |

| 2-Bromo-4-phenylthieno[3,2-c]quinoline | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-4-phenylthieno[3,2-c]quinoline | - | arkat-usa.org |

Modifications of the Quinoline Core

The quinoline ring system itself is amenable to various chemical modifications, leading to the formation of more complex heterocyclic structures.

Annulation Reactions to Form Fused Heterocycles (e.g., pyrazoloquinolines, thienoquinolines)

Annulation reactions, which involve the formation of a new ring fused to the existing quinoline core, are a powerful strategy for synthesizing complex polycyclic aromatic systems.

Pyrazoloquinolines: These compounds can be synthesized through several routes. One common method involves the condensation of a suitably substituted quinoline with a hydrazine (B178648) derivative. ijirset.com For example, 2-chloro-3-formylquinolines can react with hydrazine hydrate (B1144303) to form pyrazolo[3,4-b]quinolines. ijirset.com Another approach is the Friedländer annulation, which condenses an o-aminoaryl ketone or aldehyde with a compound containing an active methylene group, such as a pyrazolone (B3327878) derivative. mdpi.com Multicomponent reactions offer an efficient one-pot synthesis of pyrazolo[3,4-b]quinoline derivatives from an amine, a β-dicarbonyl compound, and an aldehyde. humanjournals.com The specific regioisomer formed (e.g., pyrazolo[3,4-b]-, pyrazolo[4,3-c]-, or pyrazolo[4,3-f]quinoline) depends on the starting materials and reaction conditions. smolecule.come-journals.innih.gov

Thienoquinolines: The synthesis of thienoquinolines, which contain a thiophene (B33073) ring fused to the quinoline system, can be achieved through various cyclization strategies. wiley.com One approach involves the intramolecular cyclization of a quinoline derivative bearing a sulfur-containing side chain. For instance, the cyclization of 2-([1H-pyrrol-3-yl]thio)acetic acid followed by condensation with 2-aminobenzaldehyde and subsequent cyclization yields a pyrrolo[3,2-b]thieno[3,2-b]quinoline. wiley.com Another method is the reaction of an aminothiophene derivative with a quinone. The regiochemistry of the resulting thienoquinoline depends on the substitution pattern of the reactants. researchgate.net

Table 2: Synthesis of Fused Heterocycles from Quinoline Derivatives

| Starting Quinoline Derivative | Reagents | Fused Heterocycle | Reaction Type | Reference |

|---|---|---|---|---|

| 2-Chloro-3-formylquinoline | Hydrazine hydrate | Pyrazolo[3,4-b]quinoline | Annulation | ijirset.com |

| o-Aminobenzaldehyde | Pyrazolone derivative | Pyrazolo[3,4-b]quinoline | Friedländer Annulation | mdpi.com |

| 6-Bromo-1-methyl-1H-indazol-5-amine | Diphenylacetylene derivatives | Pyrazolo[4,3-f]quinoline | Diels-Alder | nih.gov |

| 2-([1H-Pyrrol-3-yl]thio)acetic acid, 2-aminobenzaldehyde | - | Pyrrolo[3,2-b]thieno[3,2-b]quinoline | Cyclization | wiley.com |

Cyclocondensation Reactions

Cyclocondensation reactions are a key method for constructing the quinoline ring system itself, often starting from simpler precursors. The Friedländer synthesis, for example, involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive α-methylene group. uop.edu.pk This method can be used to prepare a variety of substituted quinolines.

Another important method is the Combes quinoline synthesis, which involves the reaction of an aniline with a β-diketone under acidic conditions. The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound. nih.gov Additionally, cyclocondensation reactions of (2-aminophenyl)chalcones with 1,3-dicarbonyl compounds can yield 4-styrylquinolines. iucr.orgiucr.orgnih.gov These reactions often proceed through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration.

Substituent Effects on Chemical Reactivity

The nature and position of substituents on the quinoline ring significantly influence its chemical reactivity. Electron-donating groups, such as methyl or methoxy (B1213986) groups, generally increase the electron density of the ring system, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups, like nitro or trifluoromethyl groups, decrease the electron density, making the ring more reactive towards nucleophiles. semanticscholar.orgacs.org

Synthesis of Complex Architectures from this compound Precursors

The journey from this compound to more complex molecules often begins with the modification of the quinoline ring, particularly at the 4-position. A common starting point is the synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid, which is then converted into a highly reactive acid hydrazide intermediate. This key intermediate opens the door to a multitude of cyclization reactions, leading to the formation of various five- and seven-membered heterocyclic rings.

The synthesis of hydrazide derivatives is a critical step in the elaboration of the this compound framework. The process typically starts with the preparation of 2-(4-bromophenyl)quinoline-4-carboxylic acid via the Pfitzinger reaction, which involves the condensation of isatin with 4-bromoacetophenone in a basic medium. nih.govacs.org The resulting carboxylic acid is then esterified and subsequently treated with hydrazine hydrate in boiling ethanol to yield the pivotal intermediate, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625). nih.govacs.orgderpharmachemica.com

This carbohydrazide (B1668358) is a versatile building block for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. One common method involves reacting the hydrazide with triethyl orthoformate to produce an ethoxyformaldehyde hydrazone, which upon heating, cyclizes to form the 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole. nih.gov Another approach to oxadiazole-2-thiol derivatives is the reaction of the acid hydrazide with carbon disulfide in the presence of potassium hydroxide and ethanol. derpharmachemica.com

| Compound Name | Starting Material | Reagents and Conditions | Resulting Derivative | Ref |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Isatin, 4-bromoacetophenone | Refluxing ethanol, basic conditions (Pfitzinger reaction) | Carboxylic acid | nih.govacs.org |

| Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate | 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Absolute ethanol, conc. H₂SO₄, heat | Ester | nih.gov |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Ethyl 2-(4-bromophenyl)quinoline-4-carboxylate | Hydrazine hydrate, boiling ethanol | Hydrazide | nih.govacs.org |

| 2-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole | 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Triethyl orthoformate, heat | 1,3,4-Oxadiazole | nih.gov |

| 5-(2-(4-Bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole-2-thiol | 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Carbon disulfide, KOH, ethanol, reflux | Oxadiazole-2-thiol | derpharmachemica.com |

| 3-(5-Benzotriazole-1-ylmethyl- acs.orgCurrent time information in Bangalore, IN.sciepub.com-oxadiazole-2-yl)-1-(4-bromo-phenyl)-propan-1-one | Benzotriazol-1-yl-acetic acid hydrazide, 4-(4-bromo-phenyl)-4-oxo-butanoic acid | Phosphorous oxychloride, reflux | 1,3,4-Oxadiazole derivative | sciepub.com |

The versatile 2-(4-bromophenyl)quinoline-4-carbohydrazide intermediate is also a key precursor for the synthesis of various pyrazole-containing conjugates. The formation of the pyrazole (B372694) ring is typically achieved through condensation reactions with β-dicarbonyl compounds or their equivalents.

For instance, the cyclocondensation of the acid hydrazide with acetylacetone (B45752) in acetic acid yields the corresponding (2-(4-bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone. nih.govderpharmachemica.com Similarly, reaction with ethyl acetoacetate produces 2-(2-(4-bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one. nih.govacs.org The use of malononitrile (B47326) in the presence of pyridine (B92270) leads to the formation of a pyrazole derivative, while reaction with ethyl cyanoacetate (B8463686) in glacial acetic acid affords 5-amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one. nih.govacs.org

The synthesis of pyridyl-quinoline hybrids has also been reported, showcasing the broad applicability of the quinoline scaffold in constructing complex heterocyclic systems. scirp.org

| Reagent | Reaction Conditions | Resulting Pyrazole Derivative | Ref |

| Acetylacetone | Acetic acid, boiling | (2-(4-Bromophenyl)quinolin-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | nih.govderpharmachemica.com |

| Ethyl acetoacetate | - | 2-(2-(4-Bromophenyl)quinoline-4-carbonyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one | nih.govacs.org |

| Malononitrile | DMF, pyridine | Pyrazole derivative | nih.govacs.org |

| Ethyl cyanoacetate | Glacial acetic acid | 5-Amino-1-(2-(4-bromophenyl)quinoline-4-carbonyl)-1,2-dihydro-3H-pyrazol-3-one | nih.govacs.org |

The reactivity of the this compound framework extends to the synthesis of larger heterocyclic rings, including benzodiazepines. The synthesis of 1,5-benzodiazepine derivatives can be achieved through the condensation of o-phenylenediamine (B120857) with appropriately substituted chalcones derived from quinoline precursors. sapub.org For example, a chalcone such as 1-(2-chloro-6-methylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one can react with o-phenylenediamine to yield 4-(2-chloro-6-methylquinolin-3-yl)-2-(4-chlorophenyl)-2,3-dihydro-1H-benzo[b] derpharmachemica.comCurrent time information in Bangalore, IN.diazepine. sapub.org

Furthermore, the versatility of quinoline derivatives is demonstrated in the synthesis of other complex heterocyclic systems. For instance, pyrano[3,2-c]quinoline derivatives can be synthesized from 4-hydroxyquinoline (B1666331) precursors. scirp.org Additionally, one-pot chemoselective methods have been developed for the synthesis of arylated benzo[h]quinolines. govtcollegebalrampur.ac.in

| Heterocyclic System | Synthetic Approach | Starting Materials | Ref |

| 1,5-Benzodiazepine | Condensation reaction | o-phenylenediamine and a quinoline-based chalcone (e.g., 1-(2-chloro-6-methylquinolin-3-yl)-3-(4-chlorophenyl)prop-2-en-1-one) | sapub.org |

| Pyrano[3,2-c]quinoline | Stepwise mechanism from 4-hydroxyquinoline derivatives | 3-acetyl-4-hydroxy-1-methyl-2-oxo-1H-quinoline and arylidenemalononitriles | scirp.org |

| Benzo[h]quinoline | One-pot chemoselective reaction | 6-aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles and 2-cyanomethylbenzonitrile | govtcollegebalrampur.ac.in |

Research Applications and Findings

Research into the direct applications of 3-(4-Bromophenyl)quinoline is limited. However, its structural motif is incorporated into more complex molecules that have been investigated for their biological activities. These studies provide insight into the potential areas where this compound could serve as a valuable precursor or fragment.

Derivatives of 2-(4-bromophenyl)quinoline (B1270115) have been synthesized and evaluated as potential microbial DNA-gyrase inhibitors, suggesting that the bromophenyl-quinoline scaffold could be a starting point for the development of new antibacterial agents. nih.gov Furthermore, quinoline-chalcone derivatives containing a 4-bromophenyl group have been synthesized and studied for their anticancer activities. mdpi.com These findings underscore the importance of the bromophenyl-quinoline core in medicinal chemistry research. The 3-(4-bromophenyl) isomer could offer different biological profiles due to the distinct spatial arrangement of the substituent.

The bromine atom on the phenyl ring also makes this compound a useful intermediate for further chemical synthesis through reactions like Suzuki or Heck cross-coupling, allowing for the introduction of a wide variety of functional groups and the creation of novel, more complex molecules for screening in drug discovery and materials science. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules. For 3-(4-Bromophenyl)quinoline, a complete assignment of all proton and carbon signals was achieved through one- and two-dimensional NMR experiments.

The ¹H NMR spectrum provides detailed information about the proton environment within the molecule. The spectrum of this compound, recorded in CDCl₃, displays characteristic signals corresponding to the protons of both the quinoline (B57606) and the 4-bromophenyl moieties.

The quinoline ring protons appear at distinct chemical shifts. The protons at the 2- and 4-positions of the quinoline ring are observed as doublets at δ 9.07 ppm and δ 8.23 ppm, respectively. The proton at the 8-position gives a doublet at δ 8.16 ppm, while the proton at the 5-position appears as a doublet at δ 7.89 ppm. The protons at positions 6 and 7 resonate as a multiplet in the range of δ 7.62–7.77 ppm.

The protons of the 4-bromophenyl group exhibit a characteristic AA'BB' system, with two doublets observed at δ 7.69 ppm and δ 7.64 ppm, each integrating to two protons.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| H-2 (Quinoline) | 9.07 | d |

| H-4 (Quinoline) | 8.23 | d |

| H-8 (Quinoline) | 8.16 | d |

| H-5 (Quinoline) | 7.89 | d |

| H-6, H-7 (Quinoline) | 7.62–7.77 | m |

| H-2', H-6' (Bromophenyl) | 7.69 | d |

| H-3', H-5' (Bromophenyl) | 7.64 | d |

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The spectrum for this compound shows 15 distinct carbon signals, consistent with its molecular structure.

Key signals include those for the quinoline ring, with carbons C-2 and C-4 appearing at δ 151.7 and 134.4 ppm, respectively. The carbon atom C-8a, at the junction of the two rings of the quinoline system, resonates at δ 147.6 ppm. The carbons of the bromophenyl ring are also clearly resolved, with the bromine-bearing carbon (C-4') appearing at δ 123.1 ppm and the carbon attached to the quinoline ring (C-1') at δ 136.9 ppm.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

| C-2 (Quinoline) | 151.7 |

| C-8a (Quinoline) | 147.6 |

| C-1' (Bromophenyl) | 136.9 |

| C-4 (Quinoline) | 134.4 |

| C-3', C-5' (Bromophenyl) | 132.3 |

| C-3 (Quinoline) | 132.2 |

| C-6 (Quinoline) | 129.8 |

| C-2', C-6' (Bromophenyl) | 129.5 |

| C-5 (Quinoline) | 129.4 |

| C-4a (Quinoline) | 128.6 |

| C-8 (Quinoline) | 128.1 |

| C-7 (Quinoline) | 127.7 |

| C-4' (Bromophenyl) | 123.1 |

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy provides information on the functional groups and bonding arrangements within the molecule. The FT-IR spectrum of this compound exhibits a characteristic absorption band at 3051 cm⁻¹ corresponding to the aromatic C-H stretching vibrations. Other significant peaks are observed at 1599, 1485, and 1008 cm⁻¹, which are attributed to C=C and C=N stretching vibrations within the aromatic rings and C-Br stretching, respectively.

Interactive Data Table: Key FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| 3051 | Aromatic C-H Stretch |

| 1599 | Aromatic C=C Stretch |

| 1485 | Aromatic C=C/C=N Stretch |

| 1008 | C-Br Stretch |

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement. For this compound, the exact mass was determined by HRMS (ESI), which showed a molecular ion [M+H]⁺ at m/z 284.0070, corresponding to the calculated exact mass of 284.0075 for the formula C₁₅H₁₁BrN⁺. This confirms the elemental composition of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) could be employed to analyze the purity of the compound and to study its fragmentation pattern under electron impact ionization, providing further structural information.

Single Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure

The compound crystallizes in the monoclinic space group P2₁/c. The analysis confirms the connectivity of the 4-bromophenyl group to the C-3 position of the quinoline ring. The dihedral angle between the planes of the quinoline ring system and the 4-bromophenyl ring is a key conformational feature determined from this analysis.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| CCDC Number | 848489 |

| Empirical Formula | C₁₅H₁₀BrN |

| Formula Weight | 284.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| β (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

(Note: Specific unit cell parameters were not available in the searched public literature.)

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No specific DFT calculation results for 3-(4-Bromophenyl)quinoline are available in the public domain.

Detailed optimized bond lengths, bond angles, and dihedral angles, as well as a comprehensive conformational analysis for this compound, have not been found in the reviewed literature.

Specific HOMO-LUMO energy values, energy gap, and Molecular Electrostatic Potential map analysis for this compound are not available.

A computational prediction of the vibrational frequencies for this compound and a correlation with experimental FT-IR or Raman data could not be located.

Calculated values for global chemical reactivity descriptors such as electronegativity, chemical potential, hardness, softness, and electrophilicity index for this compound are not present in the available literature.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Methods

There are no available studies that have employed QM/MM hybrid methods to investigate the properties or interactions of this compound.

In Silico Mechanistic Studies of Chemical Transformations

No in silico studies detailing the mechanisms of chemical transformations involving this compound have been found.

Exploration of Applications in Materials Science and Catalysis

Role as Ligands in Coordination Chemistry

The nitrogen atom in the quinoline (B57606) ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. This ability allows quinoline derivatives to function as ligands in the formation of metal complexes, which can exhibit novel chemical and physical properties.

Design and Synthesis of Metal Complexes with Quinoline Derivatives

Quinoline derivatives are widely used to synthesize coordination compounds with various transition metals. researchgate.net The design of these complexes is often driven by the steric and electronic effects contributed by the ligand, which in turn dictate the solubility and reactivity of the resulting metal complex. researchgate.net For instance, palladium complexes with aromatic nitrogen-containing heterocycles like quinoline have been investigated for their potential biological activities. researchgate.net

While the synthesis of metal complexes using 3-(4-bromophenyl)quinoline as a ligand is not extensively documented, the general methodology involves reacting the quinoline derivative with a metal salt in a suitable solvent. The resulting complexes can feature diverse geometries and coordination numbers depending on the metal ion and reaction conditions. For example, various metal(II) complexes with halogenated quinazoline (B50416) derivatives have been synthesized and characterized, forming mononuclear structures. rsc.org This demonstrates the capacity of halogenated N-heterocycles to form stable metal complexes.

Catalytic Applications of Quinoline-Based Metal Complexes

Metal complexes incorporating quinoline-based ligands are recognized for their performance in catalysis. researchgate.net The assembly of quinoline ligands with metal salts, such as copper salts, can result in complexes that efficiently catalyze oxidation reactions, for example, the oxidation of catechol to o-quinone. asianpubs.org The catalytic efficiency of these complexes is influenced by the chemical structure of the quinoline ligand and the nature of the ions coordinated to the metal center. asianpubs.org

Although specific catalytic activities for metal complexes of this compound have not been detailed, the broader family of quinoline-metal complexes is integral to various synthetic strategies. Numerous metal-based catalysts, including those based on palladium, ruthenium, iron, and copper, are employed in the synthesis of the quinoline scaffold itself, highlighting the intimate relationship between metal catalysis and quinoline chemistry. mdpi.comnih.gov

Optoelectronic Materials Applications

The conjugated π-system of the quinoline ring endows its derivatives with interesting photophysical properties, making them attractive candidates for optoelectronic materials. These materials are crucial for the development of various electronic devices.

Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

Quinoline-based materials are frequently investigated for their applications in organic light-emitting diodes (OLEDs) due to their promising electron-transporting and light-emitting capabilities. For instance, Tris-(8-hydroxyquinoline) aluminum (Alq3) is one of the most widely used electroluminescent materials in OLEDs.

While this compound has not been specifically highlighted as an OLED material, related molecular structures have shown significant promise. A close analogue, 2-(4-bromophenyl)-4-phenylquinazoline, is noted for its role as a key intermediate in the production of OLED materials. innospk.com The presence of the brominated aryl group in such compounds enhances their electronic properties, facilitating charge transport and luminescence, which are critical for device performance. innospk.com This suggests that the this compound framework could similarly be a valuable building block for novel OLED materials. Furthermore, quinoline derivatives are being explored as thermally activated delayed fluorescence (TADF) emitters, which are of great interest for creating highly efficient OLEDs. mdpi.com

Fluorescent Sensor Development

The inherent fluorescence of the quinoline core makes it an excellent fluorophore for the design of chemical sensors. researchgate.net By attaching a specific receptor unit to the quinoline scaffold, scientists can create sensors that exhibit a change in fluorescence upon binding to a target analyte, such as a metal ion. nih.gov

Numerous fluorescent sensors based on quinoline derivatives have been developed for the detection of various ions.

Fe³⁺ Detection : Novel quinoline derivatives have been designed as selective and sensitive fluorescent sensors for ferric ions (Fe³⁺). nih.govnih.gov The mechanism often involves the quenching of fluorescence upon the formation of a complex between the sensor and the Fe³⁺ ion. nih.gov

Zn²⁺ Detection : Quinoline-tagged organic probes have been synthesized for the selective sensing of zinc ions (Zn²⁺). rsc.orgsemanticscholar.org These sensors often operate via a chelation-enhanced fluorescence (CHEF) mechanism, where the fluorescence intensity increases upon binding to the target ion. rsc.org

The design of these sensors leverages the photophysical properties of the quinoline moiety, which can be finely tuned through chemical modification. researchgate.netnih.gov Although a sensor based specifically on this compound is not reported, its fluorescent core suggests its potential as a platform for developing new sensors for environmental or biological monitoring.

Precursor in Advanced Organic Material Synthesis

One of the most significant roles for bromophenyl-substituted quinolines is as a versatile intermediate or precursor for the synthesis of more complex, value-added organic molecules. The bromine atom provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the construction of elaborate molecular architectures. nih.govresearchgate.netmdpi.comlibretexts.orgorganic-chemistry.org

While data on the 3-isomer is scarce, its analogue, 2-(4-bromophenyl)quinoline (B1270115), serves as an excellent case study for this application. The synthesis of advanced materials often begins with the creation of a core structure, which is then elaborated. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid is prepared via the Pfitzinger reaction, a classic method for quinoline synthesis. nih.govacs.org This acid is then converted into a key intermediate, 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625). nih.govresearchgate.net

This carbohydrazide (B1668358) precursor is a versatile building block for a diverse range of heterocyclic compounds with potential biological activities, including novel antimicrobial and anticancer agents. nih.govacs.orgrsc.orgrsc.orgresearchgate.netnih.gov Through reactions with various reagents, this intermediate can be transformed into more complex structures, as detailed in the table below.

Table 1: Synthesis of Advanced Derivatives from a 2-(4-Bromophenyl)quinoline Precursor Data based on the 2-(4-bromophenyl)quinoline isomer.

| Precursor | Reagent | Resulting Compound Class | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Triethyl orthoformate | Ethoxyformaldehyde hydrazone derivative | nih.govacs.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | 2-Chloro-N-aryl-acetamides | N-substituted acetamide (B32628) derivatives | nih.govacs.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Malononitrile (B47326) | Pyrazole (B372694) derivative | nih.govacs.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Acetylacetone (B45752) | Pyrazolyl methanone (B1245722) derivative | nih.govacs.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Ethyl cyanoacetate (B8463686) | Pyrazolone (B3327878) derivative | nih.govacs.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Diethyl malonate | Pyrazolidine-dione derivative | nih.govacs.org |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | Various reagents | 1,3,4-Oxadiazole (B1194373) derivatives | rsc.orgrsc.orgresearchgate.net |

Similarly, other substituted quinolines like 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline (B571519) serve as important intermediates in the synthesis of pharmaceuticals such as pitavastatin (B1663618) calcium. asianpubs.orgchemicalbook.com These examples underscore the critical role of brominated quinolines as foundational precursors in the multi-step synthesis of advanced organic materials for a wide range of applications.

Q & A

Q. What are the standard synthetic routes for 3-(4-bromophenyl)quinoline, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions. A common approach is the Friedländer annulation, where 2-aminobenzaldehyde derivatives react with ketones bearing the 4-bromophenyl group. For example, reacting 2-aminoacetophenone with 4-bromophenylacetyl chloride under basic conditions (e.g., KOH/EtOH) yields the quinoline core. Post-synthetic bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) in a radical-initiated reaction . Optimization includes:

- Temperature control : Maintaining 60–80°C during cyclization to minimize side products.

- Catalyst selection : Lewis acids like ZnCl₂ improve regioselectivity.

- Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization in ethanol enhances purity (>95% by HPLC).

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : - and -NMR confirm regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm) and bromine substitution (absence of coupling in -NMR due to heavy atom effect) .

- HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]⁺ at m/z 298.0234 for C₁₅H₁₀BrN⁺) .

- X-ray crystallography : Resolves bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between quinoline and bromophenyl groups (e.g., 15–25°), confirming non-planarity .

Q. How does the 4-bromophenyl substituent influence the compound’s electronic properties?

The electron-withdrawing bromine group reduces electron density on the quinoline ring, as evidenced by:

- UV-Vis : Bathochromic shifts in λmax (e.g., 320→340 nm in ethanol) due to extended conjugation.

- Cyclic voltammetry : Oxidation potentials increase by 0.2–0.3 V compared to unsubstituted quinoline, indicating stabilization of the HOMO .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- DFT calculations : B3LYP/6-311+G(d,p) basis sets model frontier molecular orbitals (FMOs). The LUMO is localized on the quinoline ring, suggesting nucleophilic attack sites .

- Molecular docking : Docking into kinase targets (e.g., EGFR) reveals binding affinity (ΔG ≈ −8.5 kcal/mol) via π-π stacking with Phe-723 and halogen bonding with Br–Lys-721 .

- MD simulations : Assess stability of ligand–protein complexes over 100 ns trajectories (RMSD < 2 Å confirms stable binding) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in IC₅₀ values (e.g., 2–50 μM for anticancer activity) arise from:

- Assay variability : Use standardized protocols (e.g., MTT vs. ATP-based assays) .

- Metabolic interference : Metabolites like 3-(4-bromophenyl)-1-methylurea (identified via LC-MS/MS) may exhibit off-target effects .

- Structural analogs : Compare activity of 3-bromo vs. 3-chloro derivatives to isolate electronic vs. steric contributions .

Q. How can structural modifications enhance the compound’s selectivity in targeting enzymes or receptors?

- Substituent tuning : Introducing electron-donating groups (e.g., -OCH₃) at the 6-position improves selectivity for CYP450 2D6 (Ki reduced from 12→4 μM) .

- Hybridization : Conjugating with acetylated sugars (e.g., glucose) enhances water solubility (logP reduced from 3.2→1.8) and tumor targeting .

- Pro-drug design : Phosphorylate the quinoline nitrogen to bypass efflux pumps (e.g., P-gp), increasing intracellular concentration 3-fold .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.